molecular formula C10H9NO2S B13783420 7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole

7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole

Cat. No.: B13783420
M. Wt: 207.25 g/mol
InChI Key: BNEGKKSHTBJBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole is a synthetic intermediate that incorporates the privileged benzothiazole scaffold, a structure of high significance in medicinal and agrochemical research due to its diverse biological activities . The compound features a reactive epoxide (oxirane) ring, making it a valuable electrophile for further chemical modifications. This epoxide can be readily opened by nucleophiles, such as azoles, amines, or thiols, enabling researchers to create more complex molecular architectures for structure-activity relationship (SAR) studies . The benzothiazole core is recognized for its broad pharmacological profile, with derivatives demonstrating potent antitumor , antimicrobial , anti-inflammatory , and neuroprotective activities . In agrochemical research, benzothiazole derivatives have been developed as herbicides, fungicides, and insecticides, highlighting the scaffold's versatility . The presence of the epoxide moiety in this compound provides a strategic handle for linking the benzothiazole unit to other pharmacophores or biomolecules, facilitating the development of novel hybrid compounds for probing biological systems or discovering new active agents. Therefore, this compound serves as a key building block in drug discovery and chemical biology, offering researchers a pathway to explore new chemical space and develop candidates with improved potency and selectivity. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

7-(oxiran-2-ylmethoxy)-1,3-benzothiazole

InChI

InChI=1S/C10H9NO2S/c1-2-8-10(14-6-11-8)9(3-1)13-5-7-4-12-7/h1-3,6-7H,4-5H2

InChI Key

BNEGKKSHTBJBKC-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2SC=N3

Origin of Product

United States

Synthetic Methodologies and Strategies for 7 Oxiran 2 Ylmethoxy 1,3 Benzothiazole

Retrosynthetic Analysis of 7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.com The primary disconnections for this compound are the ether linkage and the bonds forming the thiazole (B1198619) ring.

The C-O bond of the glycidyl (B131873) ether is a logical first disconnection point. This bond is typically formed via a Williamson ether synthesis, leading to two key synthons: a 7-hydroxy-1,3-benzothiazole anion (phenoxide) and an electrophilic three-carbon unit. The synthetic equivalent for the former is 7-hydroxy-1,3-benzothiazole, and for the latter, an epoxide-containing reagent such as epichlorohydrin (B41342).

The next disconnection breaks down the 7-hydroxy-1,3-benzothiazole intermediate. The benzothiazole (B30560) ring is a fusion of a benzene (B151609) ring and a thiazole ring. nih.govwikipedia.org The most common and direct approach to forming this system involves the cyclization of an ortho-substituted aniline (B41778) derivative. mdpi.com Therefore, disconnection of the C-S and C=N bonds of the thiazole ring points to 2-amino-3-mercaptophenol as a key precursor. This precursor contains the necessary amine, thiol, and hydroxyl groups in the correct orientation for the formation of the target intermediate.

This retrosynthetic pathway can be summarized as follows:

Target Molecule: this compound

Disconnection 1 (C-O Ether Bond): Leads to 7-hydroxy-1,3-benzothiazole and an epichlorohydrin equivalent.

Disconnection 2 (Thiazole Ring): Deconstructs 7-hydroxy-1,3-benzothiazole into 2-amino-3-mercaptophenol and a one-carbon electrophile (e.g., from formic acid or a derivative).

Classical Synthetic Routes for the Benzothiazole Core

The benzothiazole nucleus is a prevalent scaffold in medicinal chemistry and materials science, leading to the development of numerous synthetic methods for its construction. mdpi.comresearchgate.net

The most direct and widely employed method for synthesizing the benzothiazole core is the condensation and subsequent cyclization of an o-aminothiophenol with a one-carbon electrophile source, such as a carboxylic acid, aldehyde, or acyl chloride. nih.govnih.gov The reaction proceeds through the initial formation of an o-amidinothiophenol intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzothiazole ring. nih.gov

Various catalysts and reaction conditions have been developed to promote this transformation, including acid catalysis, metal catalysis, and microwave irradiation to improve yields and reaction times. nih.govindexcopernicus.com For the synthesis of the unsubstituted benzothiazole ring system present in the target molecule's precursor, reagents like formic acid or its derivatives are typically used.

Reagent for C2 PositionCatalyst/ConditionsResulting BenzothiazoleReference
Carboxylic AcidsPolyphosphoric acid, MeSO₃H/SiO₂2-Substituted Benzothiazoles nih.govindexcopernicus.com
AldehydesDMSO, H₂O₂/HCl, Visible Light2-Substituted Benzothiazoles mdpi.comnih.gov
Acyl ChloridesNaHSO₄-SiO₂, KF·Al₂O₃2-Substituted Benzothiazoles nih.govnih.gov
Carbon DioxideAcetate-based ionic liquid, DBUBenzothiazolones / Benzothiazoles mdpi.comnih.gov

The Herz reaction provides an alternative, albeit less direct, route to the benzothiazole core. This reaction involves treating an aniline or its derivative with disulfur (B1233692) dichloride (S₂Cl₂) to form a benzo nih.govindexcopernicus.commdpi.comdithiazolium salt, known as a Herz salt. mdpi.com

These Herz salts are versatile intermediates. Through a series of chemical transformations including hydrolysis and reduction, the dithiazole ring can be opened to generate an o-aminothiophenol. mdpi.com This o-aminothiophenol can then be subjected to the cyclization conditions described previously (Section 2.2.1) to form the desired benzothiazole ring. While multi-step, this approach is valuable for synthesizing specific substitution patterns on the benzene ring that may not be readily accessible through other methods.

Introduction of the Glycidyl Ether Moiety (Oxiran-2-ylmethoxy)

The final stage of the synthesis involves attaching the oxiran-2-ylmethoxy side chain to the benzothiazole core. This is achieved through the etherification of a hydroxyl-substituted benzothiazole.

The standard method for introducing a glycidyl ether group onto a phenolic hydroxyl is the Williamson ether synthesis, using epichlorohydrin as the key reagent. The synthesis begins with the deprotonation of the hydroxyl group on 7-hydroxy-1,3-benzothiazole using a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion.

This phenoxide then attacks the electrophilic carbon of epichlorohydrin, displacing the chloride ion. The reaction is typically carried out in a polar aprotic solvent like DMF or acetone. This nucleophilic substitution is followed by an intramolecular cyclization, where the newly formed alkoxide attacks the carbon bearing the chlorine, forming the final epoxide ring of the glycidyl ether moiety.

General Reaction Scheme:

Deprotonation: 7-hydroxy-benzothiazole + Base → 7-benzothiazole-phenoxide

Nucleophilic Attack: 7-benzothiazole-phenoxide + Epichlorohydrin → Intermediate

Ring Closure: Intermediate → this compound

Achieving regioselective functionalization is critical for the synthesis of the specific target molecule. The synthesis must begin with a precursor that ensures the hydroxyl group is located at the C-7 position of the benzothiazole ring. This is typically accomplished by starting with a benzene derivative that already has the required substitution pattern, such as 2-amino-3-mercaptophenol.

Alternatively, if starting from a different isomer, such as 7-aminobenzothiazole, a diazotization reaction followed by hydrolysis can be used to introduce the hydroxyl group at the desired C-7 position. rsc.org The conditions for such transformations must be carefully controlled to prevent the formation of unwanted side products or rearrangement to other isomers. Once the 7-hydroxy-1,3-benzothiazole precursor is secured, the subsequent etherification with epichlorohydrin proceeds specifically at the C-7 hydroxyl group, as it is the most reactive nucleophilic site on the molecule under basic conditions.

Based on a thorough review of the available scientific literature, there is a notable lack of specific research focused on the synthesis of this compound through the advanced methodologies outlined in the user's request. While extensive research exists for the synthesis of the broader class of benzothiazole derivatives, detailed studies concerning green chemistry approaches, stereoselective synthesis, reaction optimization, and multicomponent reactions specifically for this compound are not present in the search results.

General synthetic strategies for benzothiazoles often involve the condensation of 2-aminothiophenol (B119425) with various reagents. nih.govmdpi.com However, the application of these methods to produce the specific 7-substituted oxirane derivative, and the subsequent investigation into the requested specialized synthetic fields, remains undocumented in the provided sources. Therefore, it is not possible to provide a detailed, evidence-based article on the specific topics of green chemistry, stereoselective synthesis, reaction optimization, and multicomponent reactions for this compound.

To generate the requested article, specific research detailing these synthetic aspects for the target compound would be required. This would include experimental data, reaction conditions, yields, and stereochemical outcomes, none of which are available for this particular molecule in the current scientific literature based on the search results.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Oxiran 2 Ylmethoxy 1,3 Benzothiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment of each nucleus and the connectivity between atoms can be meticulously mapped.

1D NMR (¹H, ¹³C) Spectral Analysis for 7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole

Detailed ¹H and ¹³C NMR data provide the foundational information for the structural assignment of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard solvent signal.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals corresponding to the protons of the benzothiazole (B30560) ring, the oxymethylene bridge, and the oxirane ring. The aromatic region typically shows complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The protons of the oxirane ring exhibit characteristic shifts in the aliphatic region, with their diastereotopicity leading to separate signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing information on the chemical environment of each carbon atom. The number of signals corresponds to the number of chemically non-equivalent carbons in the molecule. The carbons of the benzothiazole ring resonate in the aromatic region, while the carbons of the oxiran-2-ylmethoxy group appear in the aliphatic region.

Interactive Data Table: 1D NMR Spectral Data

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity J-coupling (Hz) ¹³C Chemical Shift (δ, ppm)
H-29.05s-154.2
H-47.62d8.1122.5
H-57.20t7.9124.8
H-67.55d7.7116.0
O-CH4.45dd11.2, 2.870.1
4.10dd11.2, 6.0
CH -oxirane3.30m-50.5
CH ₂-oxirane2.95dd5.5, 4.244.8
2.80dd5.5, 2.5
C-2---154.2
C-3a---152.9
C-4---122.5
C-5---124.8
C-6---116.0
C-7---148.3
C-7a---132.1
O-C H₂---70.1
C H-oxirane---50.5
C H₂-oxirane---44.8

Note: The presented data is a representative example based on typical chemical shifts for similar structural motifs and may not reflect experimentally verified values for this specific compound.

Due to the absence of fluorine in the molecular structure of this compound, ¹⁹F NMR spectral analysis is not applicable.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete bonding framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent aromatic protons (H-4, H-5, H-6) and within the oxiran-2-ylmethoxy fragment, confirming the connectivity of the methylene (B1212753) and methine protons of the epoxide and the bridging methylene group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying long-range (typically 2-3 bonds) ¹H-¹³C correlations. This technique is instrumental in connecting different fragments of the molecule. For instance, correlations between the protons of the oxymethylene bridge (O-CH₂) and the C-7 carbon of the benzothiazole ring would confirm the position of the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could reveal through-space interactions between the protons of the oxirane ring and the benzothiazole system, offering insights into the preferred orientation of the side chain relative to the aromatic core.

Solid-State NMR for Crystalline Forms of this compound

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of different polymorphs or crystallographically non-equivalent molecules within the unit cell, which would manifest as a splitting or multiplication of signals compared to the solution-state spectrum.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

Determination of Molecular Conformation and Crystal Packing

Interactive Data Table: Representative Crystallographic Data

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.345
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1018.7
Z4

Note: This data is hypothetical and serves as an example of what would be determined from a single-crystal X-ray diffraction experiment.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The packing of molecules within a crystal is governed by a variety of non-covalent intermolecular interactions.

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors like -OH or -NH groups, weak C-H···O and C-H···N hydrogen bonds could play a significant role in stabilizing the crystal structure. The oxygen atoms of the ether and oxirane functionalities, as well as the nitrogen atom of the thiazole (B1198619) ring, can act as hydrogen bond acceptors.

π-π Stacking: The planar aromatic benzothiazole rings can interact with each other through π-π stacking. The analysis would determine the geometry of these interactions (e.g., face-to-face or offset) and the inter-planar distances, which are typically in the range of 3.3–3.8 Å. These interactions are crucial in dictating the packing arrangement in the solid state.

A detailed crystallographic report would provide a comprehensive list of these interactions, including donor-acceptor distances and angles, offering a complete picture of the forces that hold the crystal lattice together.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry is an indispensable tool for the initial characterization of a newly synthesized or isolated compound. Its ability to provide a highly accurate mass measurement allows for the confident determination of the molecular formula.

For this compound (C₁₀H₉NO₂S), the theoretical exact mass of the molecular ion [M]⁺˙ can be calculated. This experimental value, obtained from HRMS, would be compared to the theoretical mass to confirm the elemental composition.

Predicted HRMS Data:

IonTheoretical m/z
[M+H]⁺210.0483
[M+Na]⁺232.0302
[M+K]⁺247.9942

Note: These are theoretical values. Experimental values would be expected to be within a few parts per million (ppm).

The fragmentation pathways of this compound under electron ionization (EI) or collision-induced dissociation (CID) can be predicted based on the fragmentation patterns of benzothiazole derivatives and compounds containing oxirane rings. nih.govlibretexts.org The molecular ion, being energetically unstable, will break down into smaller, characteristic fragments. chemguide.co.uk

Plausible Fragmentation Pathways:

A primary fragmentation event would likely involve the cleavage of the C-O bond of the ether linkage, leading to the formation of a stable benzothiazole-containing cation. Another significant fragmentation pathway would involve the oxirane ring.

α-cleavage: Cleavage of the bond between the oxirane ring and the methylene group, leading to a resonance-stabilized cation.

Ring-opening of the oxirane: The oxirane ring can open to form a more stable carbocation, which can then undergo further fragmentation.

Fragmentation of the benzothiazole ring: The benzothiazole ring itself can fragment, although this typically requires higher energy. Common fragmentations of the benzothiazole core have been previously reported. mac-mod.com

Predicted Major Fragments in Mass Spectrum:

m/zProposed Fragment StructureFragmentation Pathway
150[C₇H₄NOS]⁺Cleavage of the O-CH₂ bond
136[C₇H₆NS]⁺Cleavage of the C-O bond and rearrangement
57[C₃H₅O]⁺Fragment from the oxiran-2-ylmethoxy side chain

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Band Assignments

Predicted IR and Raman Band Assignments:

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity (IR)Expected Intensity (Raman)
~3100-3000C-H stretchingAromatic (Benzothiazole)MediumStrong
~2950-2850C-H stretchingAliphatic (Oxirane, Methylene)MediumMedium
~1600-1450C=C and C=N stretchingBenzothiazole ringStrongStrong
~1250Asymmetric C-O-C stretchingEtherStrongMedium
~1050Symmetric C-O-C stretchingEtherMediumWeak
~1250, ~850Oxirane ring vibrationsOxiraneMediumMedium

The IR spectrum is expected to be dominated by the strong absorption of the C-O-C ether stretching, while the Raman spectrum would likely show strong signals for the aromatic C=C and C=N stretching vibrations of the benzothiazole ring. researchgate.net The presence of the oxirane ring would be confirmed by its characteristic ring deformation modes. esisresearch.org

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

The presence of a chiral center at the 2-position of the oxirane ring means that this compound can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. purechemistry.orgmtoz-biolabs.com

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. Therefore, the CD spectra of the (R) and (S) enantiomers of this compound are expected to be mirror images of each other. researchgate.net

Application of CD Spectroscopy:

Enantiomeric Purity: The enantiomeric excess (ee) of a sample can be determined by comparing its CD signal intensity to that of an enantiomerically pure standard. A racemic mixture will be CD silent.

Absolute Configuration: The absolute configuration of the chiral center can be determined by comparing the experimental CD spectrum with the theoretically calculated spectrum for each enantiomer. nih.govfrontiersin.org This computational approach, often employing Time-Dependent Density Functional Theory (TD-DFT), has become a reliable method for assigning the absolute configuration of chiral molecules, including epoxides. msu.eduacs.org The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores and the chiral center.

Predicted CD Spectral Features:

The CD spectrum of this compound would be expected to show Cotton effects in the UV region, corresponding to the electronic transitions of the benzothiazole chromophore. The chirality of the oxirane ring perturbs these transitions, leading to a measurable CD signal. The sign of the Cotton effects would be opposite for the (R) and (S) enantiomers.

Wavelength Range (nm)ChromophoreExpected CD Signal
~250-300Benzothiazole π → πCotton effects
~220-250Benzothiazole n → πCotton effects

By simulating the CD spectra for both (R)-7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole and (S)-7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole, a comparison with the experimental spectrum would allow for an unambiguous assignment of the absolute configuration.

Chemical Reactivity and Transformation Pathways of 7 Oxiran 2 Ylmethoxy 1,3 Benzothiazole

Epoxide Ring-Opening Reactions of 7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole

The epoxide ring, also known as an oxirane, is characterized by significant ring strain (approximately 13 kcal/mol), which makes it susceptible to ring-opening reactions by various reagents. youtube.commasterorganicchemistry.com These reactions are a cornerstone of synthetic chemistry, providing a versatile method for introducing new functional groups. nih.govjsynthchem.com

Nucleophilic Ring-Opening by Various Nucleophiles (e.g., amines, alcohols, thiols)

The reaction of epoxides with nucleophiles is a fundamental transformation that proceeds via a nucleophilic substitution mechanism. In the case of this compound, nucleophiles such as amines, alcohols, and thiols can attack one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of β-substituted alcohols.

Under neutral or basic conditions, this reaction typically follows an SN2 pathway. youtube.com Strong nucleophiles will preferentially attack the less sterically hindered carbon atom of the epoxide. For the this compound, the terminal methylene (B1212753) carbon of the oxirane is the least substituted and therefore the primary site of attack. This reaction results in the formation of a 1,2-aminoalcohol, 1,2-ether-alcohol, or 1,2-thioether-alcohol, respectively.

Table 1: Predicted Products from Nucleophilic Ring-Opening of this compound

Nucleophile Reagent Example Predicted Major Product Name
Amine Ammonia (NH₃) 1-amino-3-(1,3-benzothiazol-7-yloxy)propan-2-ol
Alcohol Methanol (CH₃OH) 1-(1,3-benzothiazol-7-yloxy)-3-methoxypropan-2-ol

This table presents the expected major products based on SN2 reaction mechanisms at the less substituted carbon of the epoxide ring.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid catalyst, the epoxide ring-opening reaction is significantly accelerated. youtube.com The mechanism begins with the protonation of the epoxide oxygen atom, which creates a better leaving group (a hydroxyl group) and enhances the electrophilicity of the ring carbons. youtube.comkhanacademy.orglibretexts.org

Following protonation, the nucleophile attacks one of the carbons of the epoxide. Unlike in basic conditions, the regioselectivity of the attack is governed by electronic factors. The transition state has significant SN1 character, with a buildup of positive charge on the carbon atoms. libretexts.org The nucleophile will preferentially attack the carbon atom that can better stabilize this partial positive charge, which is typically the more substituted carbon. youtube.comstackexchange.commasterorganicchemistry.com For this compound, this means the attack will favor the internal (secondary) carbon of the oxirane ring.

The reaction proceeds with backside attack, leading to an inversion of stereochemistry at the site of nucleophilic attack. libretexts.org

Base-Catalyzed Ring-Opening Mechanisms

Under basic conditions, the ring-opening of an epoxide occurs via a direct SN2 mechanism where a strong nucleophile attacks an electrophilic carbon of the epoxide ring. masterorganicchemistry.comyoutube.comyoutube.com The reaction does not involve protonation of the epoxide oxygen prior to the nucleophilic attack. youtube.com

The regioselectivity is controlled by sterics; the nucleophile attacks the less sterically hindered carbon atom. youtube.comyoutube.com For this compound, this would be the terminal carbon of the oxirane ring. The reaction is stereospecific, resulting in an inversion of configuration at the carbon center that is attacked. youtube.com This pathway is typical for strong nucleophiles like alkoxides, hydroxides, Grignard reagents, and amines. masterorganicchemistry.comyoutube.com

Regioselectivity and Stereoselectivity in Epoxide Ring Opening

The regioselectivity of the epoxide ring-opening of this compound is dictated by the reaction conditions.

Acidic Conditions : The reaction exhibits SN1-like characteristics. The nucleophile attacks the more substituted carbon atom because it can better stabilize the developing positive charge in the transition state. youtube.comlibretexts.org

Basic/Neutral Conditions : The reaction proceeds via an SN2 mechanism. The nucleophile attacks the less substituted (less sterically hindered) carbon atom. masterorganicchemistry.comyoutube.com

In both cases, the reaction is stereoselective. The nucleophile attacks from the side opposite to the carbon-oxygen bond, resulting in an inversion of stereochemistry at the electrophilic carbon. This is a hallmark of the SN2 reaction and is also observed in the SN1-like acid-catalyzed pathway because the oxygen, although protonated, still partially blocks the front side from attack. libretexts.orgyoutube.com

Table 2: Summary of Regioselectivity in Epoxide Ring-Opening

Condition Mechanism Site of Nucleophilic Attack Resulting Product Type
Acidic (e.g., H₃O⁺, ROH/H⁺) SN1-like More substituted carbon Secondary alcohol

Reactivity of the Benzothiazole (B30560) Nitrogen and Sulfur Atoms

The benzothiazole ring system is an aromatic heterocycle containing both nitrogen and sulfur. wikipedia.org The lone pair of electrons on the nitrogen atom imparts nucleophilic character, making it a site for electrophilic attack.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the 1,3-benzothiazole ring can act as a nucleophile and participate in N-alkylation and N-acylation reactions. These reactions typically involve treating the benzothiazole derivative with an alkylating agent (e.g., an alkyl halide) or an acylating agent (e.g., an acyl chloride or anhydride) in the presence of a base.

N-Alkylation : This reaction would lead to the formation of a quaternary benzothiazolium salt. The reaction of this compound with an alkyl halide, such as methyl iodide, would be expected to yield 3-methyl-7-(oxiran-2-ylmethoxy)-1,3-benzothiazol-3-ium iodide. The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions. beilstein-journals.org

N-Acylation : Similarly, acylation at the nitrogen atom can occur. However, N-acylated benzothiazoles can be less stable and may undergo further reactions. The reaction often requires a strong acylating agent.

The electronic properties of the 7-(oxiran-2-ylmethoxy) substituent, an electron-donating group, would likely enhance the nucleophilicity of the benzothiazole nitrogen, potentially facilitating these reactions compared to an unsubstituted benzothiazole.

Compound Name Directory

Table 3: List of Chemical Compounds

Compound Name
This compound
1-amino-3-(1,3-benzothiazol-7-yloxy)propan-2-ol
1-(1,3-benzothiazol-7-yloxy)-3-methoxypropan-2-ol
1-(1,3-benzothiazol-7-yloxy)-3-(methylthio)propan-2-ol
3-methyl-7-(oxiran-2-ylmethoxy)-1,3-benzothiazol-3-ium iodide
Ammonia
Methanol
Methanethiol

S-Oxidation and S-Alkylation Derivatives

The sulfur atom in the thiazole (B1198619) ring of this compound is a key site for reactivity. It can undergo both oxidation and alkylation, leading to derivatives with modified electronic and steric properties.

S-Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. These reactions typically employ oxidizing agents such as peroxy acids (e.g., m-CPBA) or other oxidants like magnesium monoperoxyphthalate (MMPP). scholaris.ca The oxidation state of the sulfur atom significantly alters the electronic nature of the benzothiazole ring, generally making it more electron-deficient.

S-Alkylation: While less common for the endocyclic sulfur of a neutral benzothiazole, if the ring were to be quaternized at the nitrogen atom, the sulfur could participate in further reactions. A more relevant transformation is the ring-opening alkylation of the benzothiazole moiety under specific conditions. For instance, iodine-promoted reactions with dialkyl carbonates can lead to the cleavage of the thiazole ring and subsequent alkylation on both the nitrogen and the newly formed thiol group. thieme-connect.com

Table 1: Potential S-Oxidation and S-Alkylation Reactions

Reaction Type Reagent/Conditions Potential Product
S-Oxidation m-CPBA or H₂O₂ This compound 1-oxide (Sulfoxide)
S,S-Dioxidation Excess m-CPBA or H₂O₂ This compound 1,1-dioxide (Sulfone)

Electrophilic Aromatic Substitution on the Benzothiazole Ring

Electrophilic aromatic substitution (SEAr) on the benzene (B151609) portion of the benzothiazole ring is influenced by the directing effects of the fused thiazole ring and the alkoxy substituent. wikipedia.org The thiazole ring is generally considered an electron-withdrawing and deactivating group. wikipedia.org Conversely, the 7-alkoxy group is a strongly activating, ortho, para-directing group due to resonance donation from the oxygen atom.

The combined effect suggests that electrophilic attack will be directed to the positions ortho and para to the activating alkoxy group, which are positions 6 and 8 (or 4). However, position 8 is sterically hindered by the fused thiazole ring. Therefore, substitution is most likely to occur at positions 4 and 6 of the benzothiazole ring system. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagents Major Predicted Products
Nitration HNO₃, H₂SO₄ 4-Nitro- and 6-Nitro-7-(oxiran-2-ylmethoxy)-1,3-benzothiazole
Bromination Br₂, FeBr₃ 4-Bromo- and 6-Bromo-7-(oxiran-2-ylmethoxy)-1,3-benzothiazole

Oxidation Reactions of this compound

The molecule possesses multiple sites susceptible to oxidation. Beyond the S-oxidation of the thiazole ring, the benzothiazole nucleus can undergo oxidative ring-opening under certain conditions. For example, treatment with magnesium monoperoxyphthalate (MMPP) in an alcohol solvent has been shown to cause an oxidative ring-opening of the benzothiazole core to yield acylamidobenzene sulfonate esters. scholaris.caresearchgate.net In the context of atmospheric chemistry, gas-phase oxidation by hydroxyl radicals is a major degradation pathway for benzothiazoles, leading to the formation of various hydroxybenzothiazole products. nih.govacs.org The oxirane ring can also be susceptible to oxidation, though it is generally stable to many common oxidants.

Reduction Chemistry of the Oxirane Moiety

The strained three-membered oxirane ring is readily opened by reducing agents. This transformation is a powerful tool in organic synthesis for creating alcohols. researchgate.net The reduction of the epoxide in this compound with metal hydrides, such as lithium aluminum hydride (LiAlH₄), would proceed via a nucleophilic attack of a hydride ion (H⁻). wikipedia.org

This attack typically occurs at the sterically least hindered carbon atom of the epoxide ring in an SN2 fashion. wikipedia.org This regioselectivity leads to the formation of two possible isomeric secondary alcohols.

Table 3: Products of Reductive Opening of the Oxirane Ring

Reagent Reaction Pathway Primary Product Byproduct

Transition Metal-Catalyzed Reactions Involving this compound

Both the benzothiazole and epoxide moieties can participate in a variety of transition metal-catalyzed transformations, offering powerful methods for C-C and C-heteroatom bond formation. acs.orgbohrium.com

Reactions at the Benzothiazole Ring: The C-H bonds on the benzothiazole ring can be functionalized directly using transition metal catalysts, such as palladium or rhodium. acs.orgdntb.gov.ua These C-H activation/functionalization reactions allow for the introduction of alkyl, alkenyl, or aryl groups, typically at the C2 position, although functionalization of the benzene ring is also possible. mdpi.com

Reactions at the Oxirane Ring: The epoxide ring can undergo regioselective ring-opening reactions catalyzed by various transition metals (e.g., W, Mo, Ni, Cu, Pd). acs.orgresearchgate.net These reactions allow for the introduction of a wide range of nucleophiles, including amines, halides, and aryl groups (from arylboronic acids), providing access to a diverse array of functionalized products. researchgate.netresearchgate.net Epoxides have also been utilized as alkylating reagents in transition-metal-catalyzed C-H alkylation reactions. bohrium.com

Table 4: Examples of Potential Transition Metal-Catalyzed Reactions

Moiety Catalyst System Coupling Partner/Nucleophile Potential Reaction Type
Benzothiazole Pd(OAc)₂ / Cu(I) Thiobenzanilides C-H Functionalization / C-S Bond Formation acs.org
Benzothiazole Rh(III) Alkynes C-H Alkenylation / Cyclization mdpi.com
Oxirane Ring Ni-Bipyridine Aryl Halides Cross-Coupling Ring-Opening researchgate.net
Oxirane Ring W- or Mo-salts Amines, Lithium Halides Directed Regioselective Ring-Opening acs.org

Computational and Theoretical Chemistry Studies of 7 Oxiran 2 Ylmethoxy 1,3 Benzothiazole

Molecular Docking and Dynamics Simulations for Interaction Prediction with Molecular Receptors (non-clinical focus)

Computational chemistry provides powerful tools for predicting and analyzing the interactions between small molecules and biological macromolecules. While specific molecular docking and dynamics simulation studies focusing exclusively on 7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole are not extensively documented in publicly available research, a wealth of computational data exists for the broader class of benzothiazole (B30560) derivatives. These studies offer significant insights into the potential binding modes, interaction energies, and dynamic stability of complexes involving the benzothiazole scaffold. By examining this body of research, it is possible to extrapolate the likely behavior of this compound and understand how its unique structural features might influence its interactions with various molecular receptors.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique helps in identifying key interacting residues and estimating the strength of the interaction, often expressed as a binding affinity or docking score. For the benzothiazole class of compounds, docking studies have been instrumental in elucidating their interactions with a diverse range of protein targets.

One area of investigation has been the potential of benzothiazole derivatives as enzyme inhibitors. In a large-scale in silico screening of 66 designed benzothiazole derivatives against GABA-aminotransferase, a target for anticonvulsant agents, several compounds exhibited excellent MolDock scores ranging from -104.23 to -121.56, indicating strong binding potential. researchgate.net These interactions were stabilized by hydrogen bonds with key amino acid residues within the enzyme's active site, such as N-Glu109 and N-Asn110. researchgate.net Similarly, docking studies of benzothiazole analogs against 7,8-Diamino pelargonic acid aminotransaminase (DAPA), an enzyme crucial for biotin (B1667282) biosynthesis in Mycobacterium tuberculosis, revealed high binding affinities. For instance, the compound {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone showed a binding affinity of -24.75 kcal/mol. nih.gov Other studies have explored benzothiazoles as inhibitors for targets like E. coli dihydropteroate (B1496061) synthase (DHPS) and dihydroorotase, identifying crucial arene-H interactions and other binding modes. mdpi.comnih.gov A particularly noteworthy finding from studies on galectin-3 inhibitors was the experimental confirmation via X-ray crystallography of a specific interaction between the benzothiazole sulfur atom and the carbonyl oxygen of a glycine (B1666218) residue (G196) in the protein's binding site. nih.gov This provides a rare, validated example of a S···O interaction contributing to ligand binding, a feature potentially relevant for the entire class of benzothiazole-containing molecules. nih.gov

The table below summarizes findings from various molecular docking studies on different benzothiazole derivatives, highlighting the diversity of molecular receptors they can interact with.

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the molecular interactions, accounting for the flexibility of both the protein and the ligand. nih.gov

In studies of benzothiazole derivatives as potential inhibitors for SARS-CoV-2 proteins, MD simulations of up to 100 nanoseconds were used to analyze the dynamic evolution of the ligand-protein complexes. nih.gov The stability of these complexes was evaluated by calculating the root-mean-square deviation (RMSD), where lower RMSD values indicate greater stability. nih.gov Similarly, a 200 ns MD simulation was conducted on a benzo[d]thiazole derivative targeting the LasR protein of P. aeruginosa. nih.gov This simulation not only confirmed the stability of the interaction with key binding site residues but also demonstrated the compound's ability to induce the dissociation of the protein's dimer, confirming its antagonistic action. nih.gov These studies underscore the importance of MD simulations in validating the binding modes proposed by docking and providing deeper insights into the functional consequences of the molecular interaction.

For this compound, the benzothiazole core would be expected to participate in hydrophobic and π-stacking interactions, as well as the specific S···O interactions observed for other derivatives. nih.gov The ether oxygen and the oxirane ring in the 7-position side chain introduce polar features capable of acting as hydrogen bond acceptors. These groups could form specific hydrogen bonds with polar residues (e.g., serine, threonine, asparagine, glutamine) or water molecules within a receptor's binding pocket, thereby anchoring the molecule and enhancing binding affinity. The flexibility of the methoxy (B1213986) linker allows the oxirane group to adopt various conformations to optimize these interactions. Computational studies on this specific molecule would be necessary to confirm these potential interactions and determine its preferred binding partners and modes.

Mechanistic Biological Interactions of 7 Oxiran 2 Ylmethoxy 1,3 Benzothiazole

Molecular Basis of Interaction with Biological Targets via Electrophilic Attack

There is no available research that describes the molecular basis of interaction of 7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole with biological targets through electrophilic attack.

Covalent Adduct Formation with Nucleophilic Residues (e.g., Cysteine, Lysine, Histidine)

No studies were found that demonstrate or characterize the formation of covalent adducts between this compound and nucleophilic amino acid residues such as cysteine, lysine, or histidine.

Identification of Specific Amino Acid Residues Involved in Binding

As no binding studies have been published, there is no information available on the specific amino acid residues that may be involved in the binding of this compound to any biological target.

Enzyme Inhibition Mechanisms

There is a lack of published research on the enzyme inhibition properties of this compound.

Reversible and Irreversible Enzyme Inhibition Kinetics and Mechanism

No data on the kinetics or mechanism of enzyme inhibition, whether reversible or irreversible, by this compound could be located.

Active Site Mapping and Ligand-Enzyme Complex Characterization

In the absence of any identified enzyme targets, there are no studies on the active site mapping or characterization of a ligand-enzyme complex for this compound.

Receptor Binding Studies and Ligand-Receptor Interactions

No receptor binding studies or information on the ligand-receptor interactions of this compound have been reported in the scientific literature.

Binding Affinity Determination (Kd, Ki) in Mechanistic Contexts

Quantitative binding affinities, such as the dissociation constant (Kd) or inhibition constant (Ki), have not been determined for this compound. For other compounds within the benzothiazole (B30560) family, inhibitory concentrations have been established in various contexts. For instance, the derivative 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) was identified as a potent human topoisomerase IIα inhibitor with an IC50 value of 39 nM. researchgate.net In studies of other benzothiazole series, certain derivatives have shown cytotoxic effects against human cancer cell lines with IC50 values in the micromolar range. nih.gov These values, however, are specific to the tested derivatives and cannot be extrapolated to this compound.

Allosteric Modulation Studies

There are no specific studies demonstrating that this compound functions as an allosteric modulator. The concept of allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) site to modify the receptor's activity, has been explored in structurally related heterocyclic compounds. For example, a class of compounds known as 7-phenoxy-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides has been identified as positive allosteric modulators of AMPA receptors. nih.gov One such compound demonstrated nanomolar potency with an EC50 of 2.0 nM. nih.gov This illustrates the potential for such scaffolds to engage in allosteric mechanisms, but no direct evidence exists for this compound.

Modulation of Cellular Pathways at a Molecular Level

Specific molecular-level interactions for this compound have not been characterized. Research on other benzothiazole conjugates has shown they can interfere with critical signaling cascades. For example, certain benzothiazole-pyrrole hybrids have been found to modulate the Ras/MEK/ERK-dependent pathway in MCF-7 breast cancer cells. nih.govresearchgate.net This modulation involved the downregulation of key proteins in the pathway, such as Ras, MEK1, and ERK1/2, ultimately leading to cell cycle arrest and apoptosis. nih.gov This demonstrates the capacity of the benzothiazole scaffold to be incorporated into molecules that can disrupt specific protein-protein interactions and signaling pathways, though the effect of the 7-(oxiran-2-ylmethoxy) substitution is unknown.

Interaction with Nucleic Acids and Membrane Lipids

Direct evidence of this compound interacting with nucleic acids or membrane lipids is not available. However, the benzothiazole core is a common feature in molecules designed to interact with DNA. Various derivatives have been shown to function as DNA gyrase or human DNA topoisomerase IIα inhibitors. researchgate.netnih.gov The mechanism for some of these compounds involves binding to the minor groove of DNA, rather than intercalation. researchgate.net For example, a study on benzothiazolyl triazolium analogues suggested an intercalative binding mode with calf thymus DNA. nih.gov The presence of the reactive oxirane (epoxide) ring in this compound suggests a potential for covalent interaction with nucleophilic sites on biomolecules like DNA, but this has not been experimentally verified.

Structure-Activity Relationships (SAR) Focused on Mechanistic Insights into Biological Interactions

A specific structure-activity relationship (SAR) analysis focused on the mechanistic insights of this compound is not possible due to the lack of comparative data. For the broader class of benzothiazoles, SAR studies have established that the type and position of substituents on the bicyclic ring system are critical for their biological activity. ijper.orgresearchgate.netjyoungpharm.org For instance, the presence of electron-withdrawing or electron-donating groups can significantly influence the anti-inflammatory, antimicrobial, or anticancer potency of the compound. ijper.orgresearchgate.net The oxirane moiety is a well-known electrophilic group that can react with nucleophiles, suggesting that this compound could potentially act as an irreversible inhibitor by forming covalent bonds with target proteins or nucleic acids. However, without experimental data, this remains speculative.

Advanced Materials Science and Supramolecular Chemistry Applications of 7 Oxiran 2 Ylmethoxy 1,3 Benzothiazole

Role as a Monomer or Crosslinker in Polymer Chemistry

The epoxide functionality of 7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole is the cornerstone of its utility in polymer chemistry. Epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly strained. This inherent strain allows them to readily undergo ring-opening reactions with a wide array of nucleophiles, a characteristic that is extensively exploited in the synthesis of polymers. acs.orgresearchgate.net

As a monomer, this compound can be used to synthesize polymers with pendant benzothiazole (B30560) groups. The polymerization can proceed through various mechanisms, including anionic, cationic, or coordination polymerization, where the epoxide ring is opened to form a linear polyether backbone. The general scheme for the ring-opening polymerization of an epoxide-functionalized monomer is illustrated below:

n (CH₂OCH-R) → [-CH₂-CH(R)-O-]n

In this representation, 'R' would correspond to the 7-methoxy-1,3-benzothiazole group. The resulting polymer would possess a polyether chain with regularly spaced benzothiazole side chains. The properties of such a polymer, including its molecular weight and polydispersity, can be controlled by the choice of initiator and reaction conditions.

Furthermore, post-polymerization modification (PPM) presents a powerful strategy for introducing a wide range of functionalities to epoxide-containing polymers. acs.orgresearchgate.net The epoxide groups along a polymer chain can be reacted with various nucleophiles such as amines, azides, thiols, and carboxylic acids to introduce new chemical groups and tailor the polymer's properties for specific applications. acs.orgresearchgate.net

A hypothetical data table illustrating the potential characteristics of polymers synthesized from this compound is presented below. The data is representative and based on typical values for similar epoxide-functionalized polymers.

Polymer IDMonomerInitiatorMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg, °C)
PBTZ-1This compoundKOH8,5001.3115
PBTZ-2This compoundBF₃·OEt₂12,0001.5125
PBTZ-3This compoundGrubbs' Catalyst (for ROMP of a related cycloalkene)25,0001.2140

In addition to its role as a monomer for thermoplastic polymers, this compound can act as a crucial component in the formulation of thermosetting resins and coatings. When combined with a suitable curing agent (hardener), such as a polyamine or an acid anhydride, the epoxide rings undergo extensive crosslinking reactions to form a rigid, three-dimensional network.

The incorporation of the benzothiazole moiety into the thermoset network can offer several advantages. Benzothiazole derivatives are known for their thermal stability and chemical resistance, which can enhance the durability and performance of the resulting resin or coating. Moreover, the aromatic and heterocyclic nature of the benzothiazole group can contribute to improved adhesion to various substrates.

The curing process of an epoxy resin system based on this compound can be monitored by techniques such as differential scanning calorimetry (DSC) to determine the curing kinetics and the final glass transition temperature (Tg) of the cured material. The properties of the final thermoset are highly dependent on the chemical nature of the curing agent and the stoichiometry of the epoxy-to-hardener ratio.

Incorporation into Functional Materials

The unique combination of a reactive epoxide and a functional benzothiazole ring makes this compound a valuable building block for a range of functional materials.

The excellent adhesive properties of epoxy resins are well-established. The polar nature of the epoxide and hydroxyl groups (formed after ring-opening) promotes strong adhesion to a variety of surfaces, including metals, ceramics, and composites. By incorporating this compound into an adhesive formulation, the inherent properties of the benzothiazole ring can be leveraged to further enhance performance. For instance, the benzothiazole moiety might improve the thermal stability and chemical resistance of the adhesive bond.

A representative table showcasing the potential impact of this compound on the properties of an epoxy-based adhesive is provided below. The data is illustrative.

Adhesive FormulationMonomer/ModifierLap Shear Strength (MPa)Glass Transition Temperature (Tg, °C)
Control EpoxyBisphenol A diglycidyl ether18150
BTZ-Modified EpoxyBisphenol A diglycidyl ether + 10 wt% this compound22165

Benzothiazole derivatives have garnered significant attention for their interesting photophysical properties, including fluorescence and charge transport capabilities. acs.org These properties make them promising candidates for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By polymerizing this compound, it is possible to create polymers with pendant benzothiazole units that can act as emissive or charge-transporting components.

Furthermore, the benzothiazole ring system can interact with various analytes through mechanisms such as hydrogen bonding or metal coordination. This opens up possibilities for the development of chemical sensors. A polymer containing this compound units could be designed to exhibit a change in its optical or electronic properties upon exposure to a specific chemical species, forming the basis of a sensing device. Research on other benzothiazole-containing polymers has shown that the electronic properties can be tuned by introducing electron-donating or electron-withdrawing groups. nih.gov

Supramolecular Assembly and Self-Organization Studies

Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create complex, organized structures. The molecular structure of this compound, with its aromatic benzothiazole core and the potential for hydrogen bonding through the ether linkage and any ring-opened hydroxyl groups, makes it a candidate for studies in supramolecular assembly.

Formation of Nanostructures and Ordered Assemblies

The presence of the highly strained and reactive oxirane ring is a key feature that can be exploited for the formation of nanostructures and ordered assemblies. The ring-opening polymerization of epoxides is a well-established method for creating linear or cross-linked polymers. In the case of this compound, this reactivity can be harnessed to synthesize polymers where the benzothiazole unit is a repeating part of the polymer backbone or a pendant group. Such polymers could self-assemble into various nanostructures, including nanoparticles, nanofibers, and thin films, driven by intermolecular forces such as π-π stacking interactions between the benzothiazole rings.

The benzothiazole moiety itself can direct the assembly of molecules into ordered structures. For instance, benzothiazole derivatives have been incorporated into chitosan-based nanoparticles, demonstrating their utility in forming structured nanomaterials. nih.gov The formation of these assemblies is often governed by a combination of covalent bond formation through the oxirane ring and non-covalent interactions involving the benzothiazole core.

Potential Nanostructure Formation Principle Controlling Factors
Polymeric NanoparticlesSelf-assembly of polymers derived from oxirane ring-openingPolymer chain length, solvent, temperature
Self-Assembled MonolayersCovalent attachment to surfaces via oxirane reactionSubstrate reactivity, concentration, deposition time
Ordered Thin Filmsπ-π stacking and other non-covalent interactionsMolecular planarity, solvent annealing

This table presents potential nanostructures that could be formed from this compound based on the known reactivity of its functional groups.

Investigation of Non-Covalent Interactions in Material Design

Supramolecular chemistry heavily relies on the precise control of non-covalent interactions to build complex and functional architectures. fortunejournals.com The benzothiazole ring in this compound offers several sites for such interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These weak interactions are crucial in directing the self-assembly of molecules and determining the final properties of the material. otago.ac.nzrsc.orgrsc.org

Theoretical studies, such as those employing Density Functional Theory (DFT), are often used to investigate the nature and strength of these non-covalent interactions in benzothiazole analogues. researchgate.net These computational methods can provide insights into how modifications to the benzothiazole structure influence the supramolecular assembly. The interplay of these forces is critical in the design of materials with specific optical, electronic, or biological properties. For example, the arrangement of benzothiazole units in a solid-state material can significantly affect its fluorescence characteristics.

Interaction Type Potential Role in Assembly Illustrative System
π-π StackingFormation of columnar or layered structuresCrystals of hydrazinylidene-benzothiazinediones otago.ac.nz
Hydrogen BondingDirectional control of molecular packing2-(2-Hydroxyphenyl)benzothiazole analogues researchgate.net
Halogen BondingFine-tuning of crystal engineeringCo-crystals of 1,4-bis(iodoethynyl)benzene rsc.org

This table illustrates the types of non-covalent interactions the benzothiazole moiety can participate in, with examples from related systems.

Use as a Chemical Probe or Molecular Tool in Research

The combination of the fluorescent benzothiazole core and the reactive oxirane handle makes this compound a promising platform for the development of chemical probes and molecular tools for biological research.

Derivatization for Fluorescent or Radiolabeled Probes

Benzothiazole derivatives are well-known for their fluorescent properties and have been extensively developed as probes for detecting various biological targets, such as β-amyloid aggregates in Alzheimer's disease. nih.govacs.orgacs.org The fluorescence of the benzothiazole core is often sensitive to its local environment, which can be exploited for "turn-on" or ratiometric sensing applications. mdpi.com The oxirane group on this compound can be readily modified with other functional groups to tune the photophysical properties of the molecule or to introduce specific targeting moieties.

Furthermore, the benzothiazole scaffold can be radiolabeled, for instance with carbon-11, to create probes for positron emission tomography (PET) imaging. nih.govuq.edu.aunih.govbohrium.com The synthesis of such probes often involves the alkylation of an amino or hydroxyl group on the benzothiazole precursor. The methoxyether linkage in this compound could potentially be adapted for the introduction of a radiolabel.

Probe Type Derivatization Strategy Detection Principle Example Application
Fluorescent ProbeModification of the oxirane or benzothiazole ringChange in fluorescence upon binding to targetDetection of Aβ aggregates nih.govacs.org
Radiolabeled ProbeIncorporation of a positron-emitting isotope (e.g., ¹¹C)Detection of gamma rays from positron annihilationIn vivo imaging of biological targets uq.edu.au

This table outlines strategies for developing probes from this compound and their potential applications.

Application in Affinity Labeling or Target Identification Studies

Affinity labeling is a powerful technique used to identify and characterize the binding sites of biomolecules. This method relies on a molecule that can first bind non-covalently to the target and then form a covalent bond, thereby "labeling" it. The oxirane group is an excellent electrophile for this purpose, as it can react with nucleophilic residues on proteins, such as amine, thiol, or hydroxyl groups, to form stable covalent bonds. mclab.comgbiosciences.comgbiosciences.com

In this context, this compound could serve as a reactive scaffold. The benzothiazole core can be designed to have an affinity for a specific biological target. tandfonline.comnih.govresearchgate.netacs.org Upon binding, the proximate oxirane group can then covalently modify the target protein, allowing for its subsequent identification and characterization through techniques like mass spectrometry. This approach is valuable in drug discovery for identifying the molecular targets of bioactive compounds.

Study Type Mechanism of Action Information Gained
Affinity LabelingNon-covalent binding followed by covalent modification via oxirane ring-openingIdentification of binding site residues
Target IdentificationCovalent capture of the biological target of a bioactive compoundElucidation of the mechanism of action of drugs

This table summarizes the potential applications of this compound in affinity-based research.

Future Directions and Emerging Research Avenues for 7 Oxiran 2 Ylmethoxy 1,3 Benzothiazole

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of 7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole and its derivatives will likely focus on efficiency, sustainability, and atom economy. Current methods for creating the benzothiazole (B30560) core often involve the condensation of 2-aminobenzenethiol with various carbonyl compounds. nih.gov Emerging research aims to refine these processes using green chemistry principles.

Future synthetic strategies are expected to include:

Microwave-Assisted and Visible-Light-Promoted Reactions: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Environmentally Benign Catalysts: Research into heterogeneous, recyclable catalysts, such as those based on graphene oxide or silica (B1680970) nanocomposites, offers a sustainable alternative to traditional homogeneous catalysts. nih.govsid.ir

Stereoselective Synthesis: The oxirane moiety in the target compound contains a chiral center. Future work will focus on developing stereoselective methods, potentially using chiral catalysts, to produce specific enantiomers, which is crucial for pharmacological applications as different enantiomers can have distinct biological activities.

Table 1: Comparison of Conventional vs. Future Synthetic Methodologies for Benzothiazoles
ParameterConventional MethodsFuture/Sustainable Methods
Energy SourceConventional heating (reflux)Microwave irradiation, Visible light (LEDs) nih.gov
CatalystsHomogeneous acids/bases, metal saltsHeterogeneous, recyclable catalysts (e.g., SnP2O7, Sc(OTf)3) nih.govmdpi.com
SolventsToluene, DichloromethaneWater, Ethanol, or solvent-free conditions sid.irjsynthchem.com
ProcessMulti-step synthesis with intermediate isolationOne-pot, multicomponent, or flow chemistry processes mdpi.com

Discovery of Unprecedented Chemical Reactivity and Catalytic Transformations

The chemical versatility of this compound is largely untapped. The strained oxirane ring is a potent electrophile, susceptible to nucleophilic attack, which can be exploited to generate a diverse library of new compounds.

Key areas for future investigation include:

Oxirane Ring-Opening Reactions: The reaction of the epoxide with a wide array of nucleophiles represents a primary route for derivatization. This allows for the introduction of various functional groups, leading to compounds with potentially new biological activities or material properties.

Intramolecular Cyclizations: Under specific conditions, nucleophilic centers within the benzothiazole ring system could potentially attack the epoxide, leading to the formation of novel, more complex fused heterocyclic structures.

Ring Transformation Reactions: Research could explore conditions that induce the transformation of the benzothiazole ring itself, a known reactivity pattern for some benzothiazine derivatives, to access entirely new heterocyclic scaffolds. researchgate.net

Catalytic Applications: The benzothiazole moiety, with its sulfur and nitrogen heteroatoms, could potentially act as a ligand for metal catalysts or participate directly in organocatalytic transformations.

Table 2: Potential Ring-Opening Reactions of the Oxirane Moiety
Nucleophile ClassExample NucleophileResulting Functional GroupPotential Application
AminesPiperidineAmino alcoholMedicinal Chemistry (new drug analogues)
ThiolsThiophenolThioether alcoholMaterials Science (polymer building blocks)
Alcohols/PhenolsMethanolEther diolSynthetic Intermediates
AzidesSodium AzideAzido alcoholClick Chemistry, Bio-conjugation

Deeper Elucidation of Complex Mechanistic Biological Interactions at Atomic Resolution

Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netnih.gov The presence of an alkylating oxirane group in this compound suggests a potential for covalent interactions with biological targets, a mechanism often associated with high-potency enzyme inhibitors.

Future research in this domain should prioritize:

Target Identification: Employing chemoproteomics and other advanced screening techniques to identify the specific cellular proteins or enzymes that interact with the compound.

Structural Biology Studies: Using X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structure of the compound bound to its biological target. This would provide atomic-level details of the binding interactions, confirming covalent bond formation via the oxirane ring and clarifying the role of the benzothiazole core.

Mechanism of Action Studies: Investigating the downstream cellular effects following target engagement to fully understand the compound's biological impact. For instance, if the target is an enzyme, studies would focus on how its inhibition affects cellular signaling pathways. nih.gov

Development of Advanced Computational Models for Predictive Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel benzothiazole derivatives. researchgate.net Advanced computational models can predict molecular properties, binding affinities, and potential toxicities, thereby guiding synthetic efforts and reducing reliance on costly and time-consuming experimental screening.

Emerging research avenues in this area include:

Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to accurately model the electronic structure, reactivity, and spectroscopic properties of this compound and its analogues. researchgate.net

Molecular Docking and Dynamics: Simulating the interaction of these compounds with known biological targets to predict binding modes and affinities. nih.govresearchgate.net Molecular dynamics simulations can further assess the stability of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR): Developing predictive models that correlate specific structural features of a series of derivatives with their observed biological activity. nih.gov These models can then be used to design new compounds with enhanced potency and selectivity.

Integration into Multifunctional Advanced Materials

The unique combination of a rigid, aromatic benzothiazole core and a reactive oxirane functionality makes this compound an attractive candidate for the development of advanced materials. Benzothiazoles are known for their applications as dyes and fluorescent agents, while epoxides are fundamental building blocks for polymers like epoxy resins. nih.govmdpi.com

Future research could explore:

Novel Polymers and Resins: Using this compound as a monomer or cross-linking agent to create new polymers. The benzothiazole unit could impart desirable properties such as thermal stability, UV absorption, fluorescence, or antimicrobial activity to the final material.

Functional Coatings: Developing coatings that leverage the inherent properties of the benzothiazole moiety for applications such as corrosion resistance, antifouling surfaces, or optical filtering.

Nanocomposites: Integrating the compound with nanomaterials like graphene oxide or silica to create hybrid materials with enhanced mechanical, thermal, or electronic properties. sid.ir

Potential as a Scaffold for Complex Molecular Architecture Construction

In medicinal chemistry and materials science, a scaffold is a core molecular structure upon which diverse chemical functionalities can be built. nih.govkuleuven.be this compound is an ideal scaffold due to its multiple, chemically distinct reactive sites.

Future directions in this area involve:

Diversity-Oriented Synthesis: Utilizing the oxirane ring and the benzothiazole core as independent points for chemical modification. The oxirane can be opened with a wide range of nucleophiles, while the aromatic benzothiazole ring can be functionalized using established methods like electrophilic substitution or cross-coupling reactions. nih.gov

Fragment-Based Drug Discovery: Using the benzothiazole or the opened-epoxide fragment as a starting point and systematically building upon it to create potent and selective ligands for biological targets.

Combinatorial Chemistry: Applying high-throughput synthetic methods to react the scaffold with large libraries of chemical building blocks, rapidly generating a vast number of unique compounds for screening in drug discovery or materials science applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, epoxide-containing intermediates (e.g., oxiran-2-ylmethanol) can react with benzothiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Optimization focuses on solvent choice (polar aprotic solvents like DMF enhance reactivity), catalyst selection (e.g., CuSO₄ for click chemistry in triazole formation ), and reaction time (monitored via TLC). Purification often employs column chromatography (hexane/ethyl acetate gradients) .

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Answer : Key methods include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., methoxy protons at δ 3.7–4.0 ppm, benzothiazole aromatic protons at δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Identification of functional groups (e.g., C-O-C stretches at ~1250 cm⁻¹, epoxide ring vibrations at ~850 cm⁻¹) .
  • Elemental Analysis : Validates purity by matching experimental vs. calculated C/H/N/S percentages (e.g., <0.5% deviation) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ for C₁₀H₉NO₂S at m/z 223.04) .

Q. What are the key considerations in designing in vitro assays to evaluate biological activity?

  • Answer : Prioritize:

  • Solubility : Use DMSO stocks (<1% final concentration to avoid cytotoxicity).
  • Positive Controls : Include known bioactive benzothiazoles (e.g., antitumor agent 2-(4-aminophenyl)benzothiazole ).
  • Assay Relevance : For antimicrobial activity, use MIC assays against Gram-positive/negative strains; for cytotoxicity, employ MTT assays on cancer cell lines .

Advanced Research Questions

Q. How can X-ray crystallography data resolve structural ambiguities and inform molecular interactions?

  • Answer : Single-crystal X-ray diffraction (e.g., triclinic P1 space group ) reveals:

  • Conformational Analysis : Gauche orientations of substituents (e.g., dihedral angles between benzothiazole and oxirane rings ).
  • Intermolecular Interactions : Hydrogen bonds (N–H⋯N, C–H⋯O) and π-π stacking (3.6–4.0 Å distances) stabilize crystal packing .
  • Electron Density Maps : Identify protonation states (e.g., amino groups in Schiff bases ).

Q. How do substituent variations impact the compound’s pharmacological profile?

  • Answer : Structure-activity relationship (SAR) studies show:

  • Epoxide Stability : Electron-withdrawing groups (e.g., -NO₂) on the benzothiazole ring enhance electrophilicity, improving covalent binding to biological targets .
  • Bioactivity Modulation : Fluorine at position 6 (analogous to 6-fluoro derivatives ) increases blood-brain barrier permeability, relevant for CNS drug design.
  • Triazole Additions : Click chemistry-derived triazoles (e.g., compound 9c ) improve antimicrobial potency via H-bonding with bacterial enzymes.

Q. What strategies reconcile contradictions in reported biological activities across studies?

  • Answer : Discrepancies (e.g., variable IC₅₀ values) arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Metabolic Stability : Epoxide ring-opening in vivo (e.g., glutathione adduct formation) may reduce efficacy compared to in vitro results .
  • Statistical Validation : Use meta-analysis to normalize data across studies (e.g., standardizing dose-response metrics ).

Q. How is computational modeling applied to predict reactivity and bioactivity?

  • Answer : Methods include:

  • Molecular Docking : AutoDock/Vina simulate binding to targets (e.g., α-glucosidase for antidiabetic activity ). Key residues (e.g., Asp214) form H-bonds with the benzothiazole core .
  • DFT Calculations : Predict electrophilic sites (e.g., epoxide ring’s LUMO distribution) for reaction pathway optimization .
  • MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize synthesizable analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.